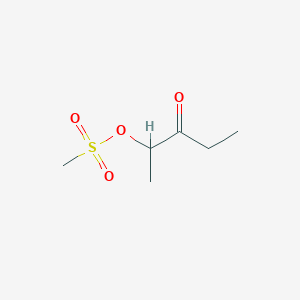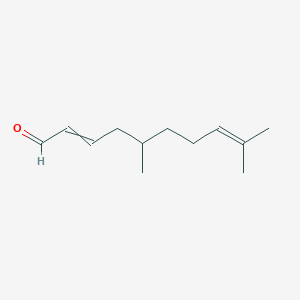![molecular formula C10H20N2O5 B14329968 2,2'-Oxybis[N-(2-methoxyethyl)acetamide] CAS No. 105399-86-8](/img/structure/B14329968.png)
2,2'-Oxybis[N-(2-methoxyethyl)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Oxybis[N-(2-methoxyethyl)acetamide] is a chemical compound known for its unique properties and applications in various fields. It is characterized by its high solubility in supercritical carbon dioxide and has been confirmed through various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance, and elemental analysis .
Preparation Methods
The synthesis of 2,2’-Oxybis[N-(2-methoxyethyl)acetamide] involves specific reaction conditions and reagents. The compound is typically synthesized through a series of chemical reactions that include the use of acetic acid derivatives and methoxyethyl groups. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2,2’-Oxybis[N-(2-methoxyethyl)acetamide] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2’-Oxybis[N-(2-methoxyethyl)acetamide] has a wide range of scientific research applications In chemistry, it is used as a solvent and reagent in various organic synthesis processes In biology, it is utilized in the study of enzyme interactions and protein foldingIndustrially, it is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2,2’-Oxybis[N-(2-methoxyethyl)acetamide] involves its interaction with molecular targets and pathways within biological systems. It functions by modulating specific enzymes and proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is known to influence protein folding and stability .
Comparison with Similar Compounds
2,2’-Oxybis[N-(2-methoxyethyl)acetamide] can be compared with other similar compounds such as 2,2’-Oxybis[N,N-bis(2-ethylhexyl)acetamide] and 2,2’-Oxybis[N-(3-methoxypropyl)-2-phenylacetamide]. These compounds share similar structural features but differ in their specific functional groups and applications. The unique properties of 2,2’-Oxybis[N-(2-methoxyethyl)acetamide], such as its high solubility in supercritical carbon dioxide, make it particularly valuable in certain industrial and research applications .
Properties
CAS No. |
105399-86-8 |
|---|---|
Molecular Formula |
C10H20N2O5 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-[2-(2-methoxyethylamino)-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C10H20N2O5/c1-15-5-3-11-9(13)7-17-8-10(14)12-4-6-16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
MANXZZKJLBOWFJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)COCC(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)

![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)







![1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B14329977.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)
